2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Description
This compound is a hexahydroquinoline derivative characterized by a phenoxyethyl ester group and a 4-(benzyloxy)-3-methoxyphenyl substituent at the 4-position of the quinoline core. Its molecular formula is approximately C₃₆H₃₆N₂O₆ (inferred from and ), with a molecular weight of ~645.74 g/mol (). The benzyloxy and methoxy groups on the phenyl ring enhance lipophilicity and metabolic stability, making it a candidate for medicinal chemistry and material science applications. The hexahydroquinoline core provides conformational flexibility, facilitating interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
2-phenoxyethyl 4-(3-methoxy-4-phenylmethoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33NO6/c1-22-30(33(36)39-19-18-38-25-12-7-4-8-13-25)31(32-26(34-22)14-9-15-27(32)35)24-16-17-28(29(20-24)37-2)40-21-23-10-5-3-6-11-23/h3-8,10-13,16-17,20,31,34H,9,14-15,18-19,21H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAYIAXLCPIYMKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2=C(N1)CCCC2=O)C3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C(=O)OCCOC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: The phenoxyethyl and benzyloxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Researchers study its interactions with biological molecules to understand its potential as a therapeutic agent.
Medicine: It is investigated for its potential pharmacological properties, including anticonvulsant activity.
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest it may influence neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Structural and Functional Differences
Key structural variations among analogs include substituents on the phenyl ring, ester groups, and additional methyl or halogen moieties. These differences influence physicochemical properties, reactivity, and biological activity.
Table 1: Structural Comparison of Selected Analogs
Physicochemical Properties
- Lipophilicity : The benzyloxy group in the target compound contributes to higher logP values compared to hydroxyl or methoxyethyl analogs ().
- Solubility: Analogs with polar groups (e.g., hydroxyl in ) exhibit better aqueous solubility, whereas bulky esters (e.g., phenoxyethyl) reduce it .
- Stability : Benzyloxy groups resist hydrolysis better than acetyloxy or propoxy substituents (), making the target compound more stable under physiological conditions .
Pharmacological Potential
- Target Compound : Preclinical studies suggest IC₅₀ values of <10 μM against cancer cell lines (e.g., MCF-7), outperforming hydroxyl-substituted analogs ().
- Fluorophenyl Analog: Shows nanomolar affinity for kinase targets (), highlighting the impact of electronegative substituents.
Biological Activity
The compound 2-Phenoxyethyl 4-[4-(benzyloxy)-3-methoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to a class of hexahydroquinoline derivatives that have garnered attention for their potential biological activities. This article examines the biological activity of this compound through various studies, highlighting its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 433.5 g/mol. The structure features a hexahydroquinoline core substituted with phenoxyethyl and benzyloxy groups that are critical for its biological activity.
Biological Activity Overview
Research indicates that compounds similar to This compound exhibit a range of biological activities including:
- Antioxidant Activity : Compounds in this class have shown significant antioxidant properties, which can protect cells from oxidative stress.
- Neuroprotective Effects : The compound has potential neuroprotective effects relevant to neurodegenerative diseases such as Parkinson's disease.
- Anticancer Properties : Some derivatives have demonstrated anti-metastatic effects in various cancer cell lines.
Antioxidant Activity
A study evaluated the antioxidant capacity of similar compounds using the ORAC (Oxygen Radical Absorbance Capacity) assay. The results indicated that these compounds possess strong free radical scavenging abilities, contributing to their potential in preventing oxidative damage in cells .
Neuroprotective Effects
In a recent investigation into neuroprotective agents for Parkinson's disease, derivatives similar to this compound were evaluated for their inhibitory effects on monoamine oxidase B (MAO-B), an enzyme linked to neurodegeneration. A representative derivative exhibited an IC50 value of 0.062 µM , indicating potent inhibition compared to standard treatments . This suggests that the compound may help mitigate neuroinflammation and oxidative stress in neuronal cells.
Anticancer Activity
Another study focused on the anti-metastatic properties of benzofuran derivatives related to this compound. It was found that these derivatives significantly inhibited the migration and invasion of hepatocellular carcinoma (HCC) cell lines by modulating epithelial–mesenchymal transition markers such as E-cadherin and vimentin . The findings suggest that the compound could play a role in cancer therapy by targeting metastatic pathways.
Case Studies
| Study Focus | Compound Tested | Key Findings |
|---|---|---|
| Antioxidant Activity | Benzofuran Derivative | Strong free radical scavenging ability (ORAC = 2.27 Trolox equivalents) |
| Neuroprotection | MAO-B Inhibitor | IC50 = 0.062 µM; competitive inhibition against MAO-B |
| Anticancer | HCC Cell Lines | Inhibition of migration; modulation of EMT markers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
